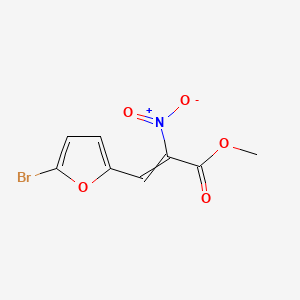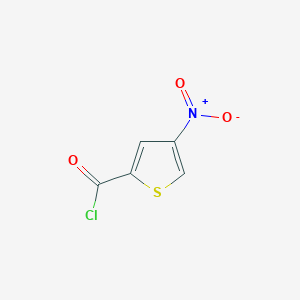![molecular formula C45H81NO8S B14464872 2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate CAS No. 71042-85-8](/img/structure/B14464872.png)
2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate is a complex chemical compound with a variety of applications in different fields. This compound is a telomer, which means it is a polymer formed by the reaction of a telogen with a monomer. The compound is known for its unique properties and is used in various industrial and scientific applications.
Métodos De Preparación
The preparation of 2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate involves several synthetic routes and reaction conditions. The synthesis typically involves the polymerization of 2-Propenoic acid, 2-methyl- with various monomers such as 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate, and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate. The reaction conditions include the use of initiators such as tert-butyl 2-ethylhexaneperoxoate and specific temperature and pressure conditions to achieve the desired polymerization .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers and copolymers. In biology, it is used in the study of polymer-protein interactions and as a component in drug delivery systems. In medicine, it is explored for its potential use in creating biocompatible materials for implants and prosthetics. In industry, it is used in the production of adhesives, coatings, and sealants .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate stands out due to its unique combination of monomers and properties. Similar compounds include other telomers and polymers formed from 2-Propenoic acid, 2-methyl- and different monomers. The uniqueness of this compound lies in its specific monomer composition, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
71042-85-8 |
|---|---|
Fórmula molecular |
C45H81NO8S |
Peso molecular |
796.2 g/mol |
Nombre IUPAC |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;dodecane-1-thiol;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C12H26S.C10H19NO2.C5H8O2.C4H6O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-2-3-4-5-6-7-8-9-10-11-12-13;1-8(2)9(12)13-7-6-11-10(3,4)5;1-4(2)5(6)7-3;1-3(2)4(5)6/h10-11H,1,6-8H2,2-5H3;13H,2-12H2,1H3;11H,1,6-7H2,2-5H3;1H2,2-3H3;1H2,2H3,(H,5,6)/t10-,11-,14+;;;;/m0..../s1 |
Clave InChI |
QHDOKLIMAMMMHZ-RQBLKLESSA-N |
SMILES isomérico |
CCCCCCCCCCCCS.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(=C)C(=O)O[C@H]1C[C@@H]2CC[C@]1(C2(C)C)C |
SMILES canónico |
CCCCCCCCCCCCS.CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)











![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)
